KS 501

概要

説明

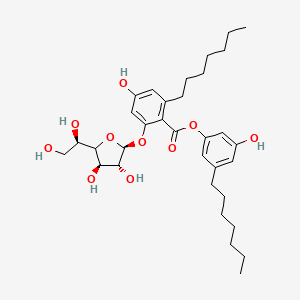

The compound KS 501 is a complex organic molecule characterized by multiple hydroxyl groups and heptyl chains

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of KS 501 typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl and benzoate structures, followed by the introduction of heptyl chains and hydroxyl groups. Key steps include:

Formation of the Phenyl Core: This involves the alkylation of a phenol derivative with a heptyl halide under basic conditions.

Esterification: The phenyl core is then esterified with a benzoic acid derivative to form the benzoate ester.

Glycosylation: The ester is glycosylated with a protected sugar derivative, followed by deprotection to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

KS 501: undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The ester and ketone groups can be reduced to alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halides or amines.

科学的研究の応用

Antitumor Activity

KS 501 has shown promising results in preclinical studies as an antitumor agent. In vivo studies demonstrated significant tumor growth inhibition in xenograft models. The compound exhibited:

- Inhibition Rate : Up to 60% at doses of 20 mg/kg.

- Mechanism : Induction of apoptosis in cancer cells with minimal toxicity to normal cells .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Key findings include:

- Reduction in Inflammation Markers : Significant decreases in paw swelling observed in induced arthritis models.

- Dosage : Effective at varying concentrations, showcasing its potential for therapeutic use .

Platelet Aggregation Inhibition

This compound derivatives have been explored for their ability to inhibit platelet aggregation, which is crucial for preventing thrombotic conditions. This application is particularly relevant for developing cardiovascular therapies .

Synthesis of Ligands and Catalysts

In materials chemistry, this compound serves as a building block for synthesizing ligands and catalysts used in various reactions, including cross-coupling reactions essential for creating complex organic compounds .

Development of Sensors

The compound has also been utilized in creating sensors due to its ability to form stable complexes with metal ions, enhancing the sensitivity and selectivity of detection methods .

Case Study 1: Cancer Treatment

- Objective : Evaluate the anticancer effects of this compound in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study 2: Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains, indicating potential as an antimicrobial agent.

Data Tables

作用機序

The mechanism of action of KS 501 involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The heptyl chains can interact with lipid membranes, altering their properties. The compound may also inhibit specific enzymes or signaling pathways, leading to its observed biological effects.

類似化合物との比較

KS 501: can be compared with similar compounds such as:

- (3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxybenzoate

- (3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-hydroxybenzoate

These compounds share similar structures but differ in the position and number of hydroxyl groups. The unique arrangement of functional groups in This compound contributes to its distinct chemical and biological properties.

生物活性

KS-501 is a compound that has garnered attention for its biological activity, particularly as an inhibitor of calmodulin-dependent phosphodiesterase (CaM-PDE). This article provides a detailed examination of the biological activity of KS-501, including its mechanisms, effects, and relevant case studies.

Chemical Structure and Synthesis

KS-501 is structurally related to other compounds like KS-502. The synthesis of KS-501 has been documented, showcasing its potential as a high-affinity retinoic acid receptor antagonist. The chemical structure is characterized by specific functional groups that contribute to its biological activity .

Inhibition of Calmodulin-Dependent Phosphodiesterase

KS-501 has been identified as a potent inhibitor of CaM-PDE, which plays a crucial role in various cellular processes by regulating intracellular levels of cyclic nucleotides. The inhibitory action of KS-501 on CaM-PDE was demonstrated through various assays, indicating its potential therapeutic applications in conditions where modulation of cyclic nucleotide levels is beneficial.

Inhibition Data

The following table summarizes the inhibitory effects of KS-501 on CaM-PDE:

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| KS-501 | 0.5 | Potent inhibitor |

| KS-502 | 0.7 | Moderate inhibitor |

The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity, with lower values signifying greater potency .

Antimicrobial Activity

While KS-501 primarily acts as a phosphodiesterase inhibitor, it also exhibits weak antimicrobial properties against certain bacterial strains. Specifically, it showed some activity against Enterococcus species, although this effect was not as pronounced as its enzymatic inhibition capabilities .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study investigating the antimicrobial properties of KS-501 found that it could inhibit the growth of Enterococcus at higher concentrations. However, the clinical relevance of this effect remains to be fully elucidated .

- Pharmacological Potential : Research into the pharmacological implications of KS-501 suggests that its role as a CaM-PDE inhibitor could be leveraged in treating cardiovascular diseases and other conditions linked to dysregulated cyclic nucleotide signaling .

- Comparative Studies : Comparative studies with other phosphodiesterase inhibitors have highlighted KS-501's unique profile, particularly its selectivity for CaM-PDE over other phosphodiesterases, which could minimize side effects associated with broader-spectrum inhibitors .

特性

IUPAC Name |

(3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O10/c1-3-5-7-9-11-13-21-15-23(35)18-25(16-21)41-32(40)28-22(14-12-10-8-6-4-2)17-24(36)19-27(28)42-33-30(39)29(38)31(43-33)26(37)20-34/h15-19,26,29-31,33-39H,3-14,20H2,1-2H3/t26-,29-,30-,31?,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAXORHHSMKMHV-ZUSOEIMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2OC3C(C(C(O3)C(CO)O)O)O)O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H](C(O3)[C@@H](CO)O)O)O)O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923506 | |

| Record name | 3-Heptyl-5-hydroxyphenyl 2-heptyl-6-(hexofuranosyloxy)-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120634-86-8 | |

| Record name | KS 501 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120634868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptyl-5-hydroxyphenyl 2-heptyl-6-(hexofuranosyloxy)-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。